N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole-based carboxamide derivative characterized by a 4,5,6,7-tetrahydrobenzoimidazole core linked to a cyclohexene-substituted ethylamine moiety. The cyclohexenyl group introduces conformational rigidity and hydrophobicity, distinguishing it from analogs with saturated cyclohexyl or polar heterocyclic substituents .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)19-11-18-14/h4,11,13H,1-3,5-10H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSBYEDOGFAZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Cyclohexenyl vs. Cyclohexyl : The target’s cyclohexenyl group introduces an alkene, reducing conformational flexibility compared to saturated cyclohexyl analogs (e.g., IXa) . This may influence binding affinity in hydrophobic pockets.
- Polar vs. Nonpolar Substituents: Piperazine-containing derivatives (e.g., PZ1) exhibit higher polarity due to nitrogen-rich moieties, enabling hydrogen bonding with biological targets, whereas the target compound’s cyclohexenyl group prioritizes hydrophobic interactions .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
- Cyclohexenyl derivative : Expected higher melting point (∼240–260°C) due to rigid alkenyl structure, comparable to piperazine analogs (246–251°C) .
- Polar derivatives : Piperazine-substituted compounds (e.g., PZ1) show moderate aqueous solubility, whereas nitro- or ethoxy-substituted analogs (e.g., IXa, 3a) are more lipophilic .
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